molecular formula C25H22BrN3OS B2695704 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1207042-73-6

2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2695704
CAS No.: 1207042-73-6
M. Wt: 492.44
InChI Key: IIILSUWNNOAYLH-UHFFFAOYSA-N
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Description

2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound that features a unique structure combining an imidazole ring, bromophenyl, and p-tolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. One common route starts with the preparation of the imidazole core, followed by the introduction of the bromophenyl and p-tolyl groups. The final step involves the formation of the thioacetamide linkage.

    Imidazole Core Formation: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Bromophenyl and p-Tolyl Introduction: The bromophenyl and p-tolyl groups are introduced through electrophilic aromatic substitution reactions.

    Thioacetamide Formation: The final step involves the reaction of the imidazole derivative with p-tolyl isothiocyanate under basic conditions to form the thioacetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the bromophenyl group, potentially leading to dehalogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Material Science: Its structural properties could be exploited in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, particularly those involving sulfur-containing compounds.

Mechanism of Action

The mechanism of action of 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The imidazole ring can interact with metal ions, potentially inhibiting metalloproteins. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the thioacetamide linkage could participate in covalent interactions with nucleophilic residues.

Comparison with Similar Compounds

Similar Compounds

    2-((5-(4-chlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide: Similar structure but with a chlorine atom instead of bromine.

    2-((5-(4-fluorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide: Similar structure but with a fluorine atom instead of bromine.

    2-((5-(4-methylphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromophenyl group in 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide imparts unique electronic and steric properties, potentially enhancing its binding affinity and specificity for certain biological targets compared to its analogs.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrN3OS/c1-17-3-11-21(12-4-17)28-24(30)16-31-25-27-15-23(19-7-9-20(26)10-8-19)29(25)22-13-5-18(2)6-14-22/h3-15H,16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIILSUWNNOAYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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